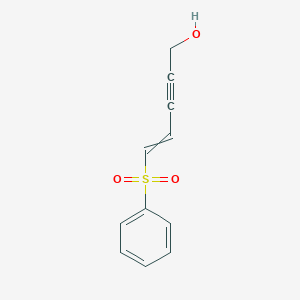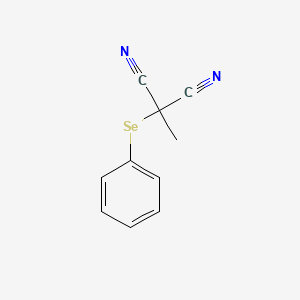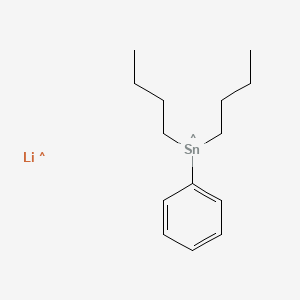![molecular formula C18H16O4 B14268835 Methyl [2-(2-acetylbenzoyl)phenyl]acetate CAS No. 183995-80-4](/img/structure/B14268835.png)
Methyl [2-(2-acetylbenzoyl)phenyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [2-(2-acetylbenzoyl)phenyl]acetate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is characterized by its complex structure, which includes an acetylbenzoyl group and a phenylacetate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl [2-(2-acetylbenzoyl)phenyl]acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
Carboxylic Acid+MethanolAcid CatalystEster+Water
Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites, can also be employed to facilitate the reaction and reduce the need for corrosive liquid acids .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [2-(2-acetylbenzoyl)phenyl]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Substitution: The ester group can be substituted by other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Amines, heat.
Major Products Formed
Hydrolysis: Carboxylic acid and methanol.
Reduction: Alcohol.
Substitution: Amide.
Wissenschaftliche Forschungsanwendungen
Methyl [2-(2-acetylbenzoyl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of methyl [2-(2-acetylbenzoyl)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological molecules . The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl benzoate: Another ester with a simpler structure, used in perfumes and flavoring agents.
Ethyl acetate: A common ester used as a solvent in various industrial applications.
Methyl phenylacetate: Known for its honey-like odor and used in the flavor industry.
Uniqueness
Methyl [2-(2-acetylbenzoyl)phenyl]acetate is unique due to its complex structure, which includes both an acetylbenzoyl group and a phenylacetate moiety.
Eigenschaften
CAS-Nummer |
183995-80-4 |
|---|---|
Molekularformel |
C18H16O4 |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
methyl 2-[2-(2-acetylbenzoyl)phenyl]acetate |
InChI |
InChI=1S/C18H16O4/c1-12(19)14-8-5-6-10-16(14)18(21)15-9-4-3-7-13(15)11-17(20)22-2/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
YRXUEAAAASOZOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


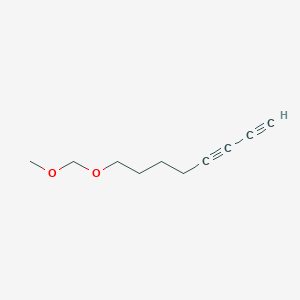
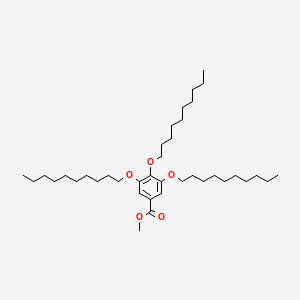
![Dimethyl [4,5-bis(butylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate](/img/structure/B14268765.png)
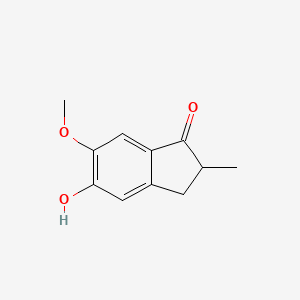
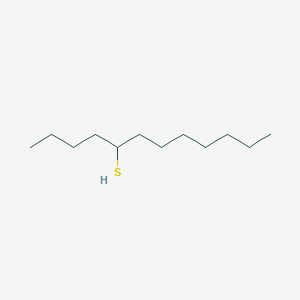
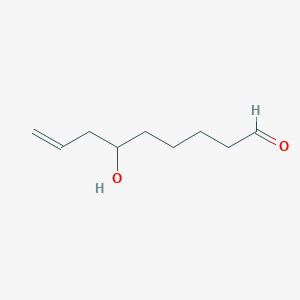

![Ethyl 4-[(E)-{4-[(10-hydroxydecyl)oxy]phenyl}diazenyl]benzoate](/img/structure/B14268781.png)


